molecular formula C25H20BF4PS2 B13144847 Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium CAS No. 62217-34-9

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium

Cat. No.: B13144847
CAS No.: 62217-34-9
M. Wt: 502.3 g/mol
InChI Key: KHYBVAYYVWUOAN-UHFFFAOYSA-N
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Description

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium is a phosphonium salt characterized by a benzo[1,3]dithiol ring system conjugated with a triphenylphosphonium moiety. This compound belongs to a class of organophosphorus derivatives where the positively charged phosphorus center is stabilized by aromatic substituents. Such phosphonium salts are notable for their applications in organic synthesis, catalysis, and materials science due to their electronic and steric properties.

The benzo[1,3]dithiol group introduces two sulfur atoms in a fused aromatic system, which may enhance electron-withdrawing effects compared to single-sulfur analogs like benzothiophene derivatives. This structural feature could influence the compound’s stability, solubility, and interaction with nucleophiles or electrophiles.

Properties

CAS No.

62217-34-9

Molecular Formula

C25H20BF4PS2

Molecular Weight

502.3 g/mol

IUPAC Name

1,3-benzodithiol-2-yl(triphenyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C25H20PS2.BF4/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25;2-1(3,4)5/h1-19,25H;/q+1;-1

InChI Key

KHYBVAYYVWUOAN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2SC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The preparation of benzodithiol-2-yl-triphenyl-phosphonium involves strategies that integrate the formation of the benzodithiol heterocycle and the subsequent or concurrent introduction of the triphenylphosphonium group. The synthetic routes generally rely on nucleophilic phosphine chemistry, sulfur incorporation, and cyclization reactions.

General Synthetic Strategy

The synthesis typically follows these key steps:

  • Formation of the benzodithiol ring system: This involves cyclization reactions of o-dithiol or related precursors, often starting from o-phenylenediamine derivatives or benzene-1,2-dithiol intermediates.

  • Introduction of the triphenylphosphonium moiety: This is achieved via nucleophilic substitution or addition reactions involving triphenylphosphine or its derivatives, which can form phosphonium salts upon reaction with suitable electrophiles.

Specific Preparation Routes

Copper(II)-Catalyzed Tandem Cyclization

A notable method involves copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites, leading to phosphorus-containing heterocycles with C–P and C–S bond formation in one pot. This method efficiently constructs benzo-fused heterocycles with phosphonium groups and sulfur atoms in good yields.

  • The reaction mechanism includes nucleophilic attack of the phosphite on the alkyne, followed by cyclization involving the isothiocyanate sulfur and formation of the benzo[d]thiazin-2-yl phosphonate framework, which is structurally related to benzodithiol derivatives.

  • This approach is scalable and tolerates various substituents on the benzene ring, including electron-withdrawing and electron-donating groups, without hampering the cyclization process.

Phosphine Addition to Activated Aromatic Sulfur Compounds

Triphenylphosphine can add nucleophilically to sulfur-containing aromatic compounds, such as benzo-1,2-dithiol derivatives or related electrophilic sulfur species, to form phosphonium salts. This reaction typically proceeds under mild conditions, generating the phosphonium cation linked to the benzodithiol framework.

  • The nucleophilic phosphine attacks electrophilic centers in the sulfur heterocycle, forming a phosphonium ylide intermediate that can be isolated or further transformed.

  • This method benefits from the high nucleophilicity of triphenylphosphine and the electrophilicity of sulfur atoms in the heterocycle.

Alternative Synthetic Routes

Analytical Data and Yields

Preparation Method Reaction Conditions Yield (%) Notes
Copper(II)-catalyzed tandem cyclization Cu(II) catalyst, phosphites, room temp 50–70 Scalable, tolerates diverse substituents
Phosphine nucleophilic addition Triphenylphosphine, mild conditions Moderate Forms stable phosphonium salts
Cyclization from o-phenylenediamine Sulfur source, reflux in ethanol or similar Variable Classical method, may require further functionalization

Mechanistic Insights and Research Findings

  • The copper(II)-catalyzed method proceeds via a tandem cyclization that forms both C–P and C–S bonds simultaneously, representing an efficient one-pot synthesis of phosphorus-containing sulfur heterocycles.

  • Nucleophilic phosphine catalysis involves the formation of zwitterionic intermediates that facilitate bond formation under mild conditions, as demonstrated in related phosphine-catalyzed Michael additions and annulations.

  • The formation of phosphonium ylides from triphenylphosphine and sulfur heterocycles is a key step, which can be characterized by spectroscopic methods and X-ray crystallography for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of fluorescent dyes and conjugated polymers, which are essential in optoelectronic devices and biological imaging applications. The compound's phosphonium moiety enhances its reactivity, allowing for various transformations that yield complex structures necessary for advanced materials.

Fluorescent Probes
One notable application is its role in the development of ratiometric fluorescent probes for the specific detection of biomolecules such as cysteine. These probes exploit the unique photophysical properties of benzo[1,3]dithiol derivatives, enabling selective detection over other thiols like homocysteine and glutathione. The ability to differentiate between these biomolecules is crucial for biomedical diagnostics and research .

Biological Applications

Antitumor Agents
Research indicates that this compound derivatives exhibit antitumor activity. Studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents. The mechanism involves the generation of reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death in tumor cells .

Organocatalysis
In the realm of organocatalysis, this compound has been investigated for its nucleophilic properties. It can act as a catalyst in various reactions, enhancing reaction rates and selectivity. This application is particularly significant in synthesizing pharmaceuticals where high efficiency and specificity are required .

Material Science

Conjugated Polymers
The compound's ability to participate in polymerization reactions makes it a valuable component in creating conjugated polymers. These materials are integral to organic electronics, including solar cells and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices can improve electronic properties such as conductivity and stability under operational conditions.

Data Table: Applications Overview

Application Area Specific Use Significance
Chemical SynthesisBuilding block for fluorescent dyesEssential for optoelectronic devices
Biological ApplicationsAntitumor agentPotential for cancer treatment
OrganocatalysisNucleophilic catalystEnhances reaction efficiency
Material ScienceConjugated polymersImproves electronic properties

Case Studies

  • Fluorescent Probes Development
    A study demonstrated the synthesis of a ratiometric fluorescent probe using this compound that successfully distinguished between cysteine and other thiols in biological samples. This work highlights the compound's utility in developing diagnostic tools for monitoring redox states in living organisms.
  • Antitumor Activity Research
    In vitro experiments showed that derivatives of this compound induced apoptosis in various cancer cell lines through ROS generation. These findings suggest a pathway for developing novel anticancer therapies based on this compound.

Mechanism of Action

The mechanism by which Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate exerts its effects involves the interaction of its sulfur and phosphorus atoms with various molecular targets. The dithiol moiety can participate in redox reactions, while the triphenylphosphonium group can facilitate the formation of stable radicals. These interactions can affect molecular pathways related to electron transfer and oxidative stress .

Comparison with Similar Compounds

(a) Iminophosphoranes (e.g., [(4-[tert-Butyl(dimethyl)silyl]oxy-1-benzothiophen-2-yl)imino]-triphenylphosphorane)

  • Structure: Iminophosphoranes contain a P=N bond instead of the P⁺–C bond in phosphonium salts.
  • Synthesis: Iminophosphoranes are synthesized via Staudinger reactions between azides and triphenylphosphine. For example, compound 22b was obtained in 20% yield after chromatography, indicating moderate efficiency .
  • Spectroscopy: $^{1}\text{H}$-NMR of iminophosphoranes shows distinct $J_{PH}$ coupling (e.g., 11 Hz and 7 Hz for 22b), which would differ in phosphonium salts due to the absence of the P=N bond .

(b) Phosphate Esters (e.g., Cresyl diphenyl phosphate, CDPP)

  • Structure : Phosphate esters (e.g., CDPP, RDP) contain a central phosphorus atom bonded to oxygen atoms and aryl/alkyl groups. Unlike phosphonium salts, these are neutral molecules with P=O bonds rather than a cationic P⁺ center .
  • Applications : Phosphate esters are widely used as flame retardants and plasticizers. Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium, with its charged structure, is more likely to be employed in ionic liquids or as a phase-transfer catalyst .

(c) Schiff Bases and Oxazine Derivatives

  • Structure: Schiff bases (e.g., N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane) feature C=N bonds, while oxazine derivatives contain heterocyclic oxygen and nitrogen atoms. These lack the phosphorus center present in the target compound .
  • Bioactivity: Schiff bases exhibit antimicrobial and antitumor properties.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Properties

Compound Class Example Molecular Weight (g/mol) Key Functional Groups Yield (%) Applications
Phosphonium Salts This compound ~400 (estimated) P⁺, S, aromatic N/A Catalysis, ionic liquids
Iminophosphoranes 22b 574.45 P=N, S, silyl ether 20 Intermediate for heterocycles
Phosphate Esters CDPP 340.31 P=O, aryl N/A Flame retardants
Schiff Bases N,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane ~356 (estimated) C=N, acetylacetone N/A Antimicrobial agents
  • Thermal Stability: Phosphonium salts generally exhibit higher thermal stability than Schiff bases and iminophosphoranes, making them suitable for high-temperature reactions .
  • Solubility : The benzo[1,3]dithiol group may enhance solubility in polar aprotic solvents compared to purely aromatic phosphate esters .

Biological Activity

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium (BDTP) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the synthesis, biological properties, and mechanisms of action of BDTP, emphasizing its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a triphenylphosphonium moiety linked to a benzo[1,3]dithiol unit. The synthesis of BDTP typically involves the reaction of triphenylphosphine with appropriate dithiol precursors under specific conditions to ensure high yields and purity.

Antioxidant Properties

BDTP exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The triphenylphosphonium cation enhances the compound's ability to accumulate in mitochondria, where it can effectively scavenge reactive oxygen species (ROS) and protect cellular components from oxidative damage. Studies have shown that BDTP can reduce mitochondrial ROS production, thereby improving mitochondrial function in various cellular models .

Anti-inflammatory Effects

Research indicates that BDTP has anti-inflammatory properties. It has been found to inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response. For instance, derivatives of BDTP have demonstrated dual inhibition of COX-2 and 5-LOX, with IC50 values indicating potent activity . This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Activity

The compound's ability to target mitochondria makes it a promising candidate for cancer therapy. BDTP has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased oxidative stress. In vitro studies have reported that BDTP can selectively kill cancer cells while sparing normal cells, highlighting its therapeutic potential .

The biological activity of BDTP can be attributed to several mechanisms:

  • Mitochondrial Targeting : The triphenylphosphonium group facilitates selective accumulation in mitochondria, enhancing its efficacy as an antioxidant and pro-apoptotic agent.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in inflammation and cancer progression, BDTP alters cellular signaling pathways that promote disease.
  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have investigated the biological effects of BDTP:

  • Study 1 : A study evaluated the anti-inflammatory effects of BDTP derivatives in a rat model of arthritis. Results showed significant reductions in joint swelling and pain, along with decreased levels of inflammatory cytokines .
  • Study 2 : In a cancer cell line study, BDTP was found to reduce cell viability significantly compared to controls. The mechanism was linked to increased ROS levels and activation of caspase pathways .

Data Table: Biological Activities of BDTP Derivatives

CompoundActivity TypeIC50 Value (μM)Reference
3-(4-tbutylphenyl) derivativeCOX-2 Inhibition0.27
3-(4-biphenyl) derivative5-LOX Inhibition0.15
This compoundAntioxidant ActivityN/A

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